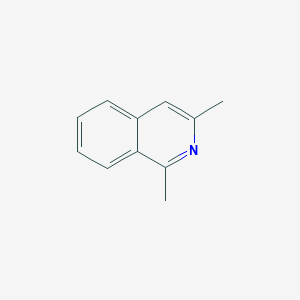

1,3-Dimethylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQSGKQEGKHJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169208 | |

| Record name | 1,3-Dimethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-94-4 | |

| Record name | 1,3-Dimethylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dimethylisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR3Y4W9FNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Dimethylisoquinoline and Its Derivatives

Classical Approaches to the Isoquinoline (B145761) Core Relevant to 1,3-Dimethylisoquinoline Precursors

The traditional methods for constructing the isoquinoline core are fundamental to organic chemistry and provide the basis for synthesizing a wide array of derivatives, including precursors to this compound.

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis. It involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide, which is typically derived from the acylation of a corresponding β-arylethylamine. The resulting 3,4-dihydroisoquinoline (B110456) is then dehydrogenated to furnish the aromatic isoquinoline ring system. For the synthesis of a 1-methyl substituted isoquinoline, an N-acetyl-β-arylethylamine is used as the precursor.

The reaction is generally carried out using strong dehydrating acids such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or polyphosphoric acid (PPA). The choice of solvent and condensing agent can significantly influence the reaction's outcome. For instance, the use of phosphorus pentoxide in boiling toluene (B28343) or xylene is common.

Mechanism Overview:

Amide Formation: A β-phenylethylamine is acylated to form the corresponding amide. To synthesize a 1-methylisoquinoline (B155361) precursor, acetic anhydride (B1165640) or acetyl chloride would be used.

Cyclization: The amide is treated with a Lewis acid (e.g., POCl₃, P₂O₅). The carbonyl oxygen attacks the acid, forming a nitrilium ion intermediate.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic nitrilium ion, leading to the closure of the ring and the formation of a 3,4-dihydroisoquinoline.

Dehydrogenation: The dihydroisoquinoline is then aromatized, often using a catalyst like palladium on carbon (Pd/C) or sulfur, to yield the final isoquinoline.

Variants of this reaction, such as the Morgan-Walls reaction, utilize a cyclizing agent like phosphorus oxychloride with an N-acyl-α-arylethylamine, which can be relevant for introducing substitution at the 3-position.

The Pictet-Spengler reaction provides another powerful route to tetrahydroisoquinolines, which can be subsequently oxidized to form isoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by ring closure. To introduce a methyl group at the 1-position, acetaldehyde (B116499) would be the required carbonyl compound.

A key feature of the Pictet-Spengler reaction is its ability to proceed under mild, physiological conditions, making it significant in biosynthetic pathways. Furthermore, it offers a direct method for creating stereocenters, and numerous stereoselective versions have been developed. The use of chiral auxiliaries or catalysts can control the stereochemistry at the newly formed C-1 position.

Reaction Conditions for Tetrahydroisoquinoline Synthesis:

| Amine Precursor | Carbonyl Compound | Catalyst | Product |

|---|---|---|---|

| β-Phenylethylamine | Acetaldehyde | Acid (e.g., HCl, TFA) | 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) |

The resulting 1-methyl-1,2,3,4-tetrahydroisoquinoline can then be oxidized to 1-methylisoquinoline. To achieve the this compound target, a precursor with a methyl group already present in the ethylamine (B1201723) backbone would be necessary, which complicates the synthesis via this classical route.

The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. The starting materials are an aromatic aldehyde and an aminoacetal. The reaction typically proceeds in two steps: the formation of a Schiff base, followed by the acid-catalyzed ring closure.

A significant challenge with the original Pomeranz-Fritsch reaction is the often low yields and the requirement for harsh acidic conditions (e.g., 70% sulfuric acid). The Schlittler-Müller modification addresses this by reducing the Schiff base intermediate to an amine before cyclization, which generally proceeds under milder conditions and gives better yields. However, this modification leads to 1,2,3,4-tetrahydroisoquinolines, which require a subsequent oxidation step.

For the synthesis of this compound, this method is less direct. It would require a substituted benzaldehyde (B42025) and a substituted aminoacetal, which may not be readily available. The primary utility of this reaction is for isoquinolines that are unsubstituted at the 1- and 3-positions.

The Ritter reaction offers a pathway to N-substituted amides from the reaction of a carbocation-generating species (like an alkene or alcohol in strong acid) with a nitrile. This methodology can be adapted for the synthesis of 3,4-dihydroisoquinolines. The process involves the intramolecular cyclization of an intermediate nitrilium ion onto an aromatic ring.

For instance, a suitably substituted allylbenzene (B44316) can undergo cyclization in the presence of a nitrile and a strong acid to form a dihydroisoquinoline. To synthesize a precursor for this compound, one might envision a scenario starting with a precursor that can generate a tertiary carbocation and using acetonitrile (B52724) as the nitrile source to introduce the C-1 methyl group and the nitrogen atom. The methyl group at the 3-position would need to be incorporated into the initial alkene or alcohol substrate. This approach is generally less common for simple substituted isoquinolines compared to the Bischler-Napieralski or Pictet-Spengler reactions.

Modern Catalytic Strategies for this compound Synthesis

Recent advances in organometallic chemistry have led to the development of powerful catalytic methods for isoquinoline synthesis, often offering higher efficiency, milder conditions, and novel bond-forming strategies compared to classical methods.

Ruthenium-catalyzed C-H activation has emerged as a highly effective strategy for the construction of isoquinoline and isoquinolone scaffolds. These reactions typically involve the coupling of a benzimide or a related aromatic compound (containing a directing group) with an internal alkyne.

A common approach involves the [Ru(p-cymene)Cl₂]₂ catalyst system, often with a carboxylate additive like KOPiv or NaOAc. The reaction proceeds via a ruthenacycle intermediate formed through ortho-C-H activation directed by the imide group. Subsequent insertion of the alkyne and reductive elimination leads to the formation of the isoquinolone product.

To synthesize this compound specifically, a benzimide would be reacted with 2-butyne. The resulting isoquinolone can then be converted to the corresponding isoquinoline through further chemical modification. This catalytic annulation provides a direct and atom-economical route to the 1,3-disubstituted core.

Representative Catalytic System for Isoquinolone Synthesis:

| Aromatic Substrate | Alkyne | Catalyst | Additive | Product |

|---|

Further research has demonstrated the direct synthesis of isoquinolines by reacting O-acyl ketoximes with alkynes, catalyzed by ruthenium complexes. This method avoids the isoquinolone intermediate and directly furnishes the aromatic isoquinoline ring. For this compound, an acetophenone (B1666503) O-acyl oxime would react with 2-butyne, providing a highly efficient and modular entry to the target compound.

Cerium(III) Chloride Promoted Reactions in Isoquinoline Synthesis

Cerium(III) chloride (CeCl₃·7H₂O) has emerged as a mild, low-toxicity, and water-tolerant Lewis acid catalyst in organic synthesis. electronicsandbooks.comresearchgate.net Its application in isoquinoline synthesis is notable for promoting reactions under gentle conditions.

One key application involves the promotion of methoximation reactions. For instance, the synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline (B11888200) utilized CeCl₃·7H₂O to facilitate the methoximation of 2,4-dimethoxyacetophenone. researchgate.net This step was a crucial part of a sequence that also involved a ruthenium-catalyzed C–H activation/alkenylation strategy. researchgate.net The use of CeCl₃·7H₂O as a promoter has also been reported in the formation of oximes as intermediates for the total synthesis of natural isoquinolines. researchgate.net

The regioselective ring-opening of epoxides and aziridines using sodium azide (B81097) and catalyzed by cerium(III) chloride is another efficient application, yielding 1,2-azidoalcohols and 1,2-azidoamines, which can be valuable precursors for isoquinoline synthesis. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions in Isoquinoline Synthesis

Palladium catalysis is a cornerstone in the synthesis of isoquinolines, enabling a variety of coupling and annulation reactions. These methods are valued for their efficiency and broad substrate scope. mdpi.com

A common strategy involves the coupling of an o-iodobenzaldehyde derivative with a terminal acetylene, followed by a cyclization step. For example, the tert-butylimine of o-iodobenzaldehyde can be coupled with aryl- and alkenyl-substituted terminal acetylenes using a palladium catalyst, followed by a copper-catalyzed cyclization to yield isoquinolines in excellent yields. organic-chemistry.orgorganic-chemistry.orgacs.org This methodology has been successfully applied to the total synthesis of the natural isoquinoline alkaloid decumbenine (B13408576) B. acs.org

Palladium-catalyzed C-H activation and annulation is another powerful technique. mdpi.com For instance, N-methoxy benzamides can react with 2,3-allenoic acid esters in a palladium-catalyzed C–H activation/annulation to produce 3,4-substituted hydroisoquinolones with good yields and high regioselectivity. mdpi.com Similarly, cascade reactions involving cyclocarbopalladation of propargylic amides followed by Suzuki–Miyaura coupling with arylboronic acids provide a regio- and stereoselective route to 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org

The synthesis of 1,3-dienes from allenes and organic halides can also be achieved using palladium catalysis, which can be a relevant transformation for creating substituted precursors for isoquinoline synthesis. nih.gov Furthermore, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) with various amines offers a selective route to isoquinoline-1-carboxamides. mdpi.com

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(dppf)Cl₂ / Na₂CO₃ / NBu₄Br | Bromo-substituted quinazolines and boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-thiadiazole | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | High | mdpi.com |

| Pd(dba)₂ / K₂CO₃ | Aryl/vinylic halides and 1,1-dimethylallene | Dienes | Good to excellent | nih.gov |

| Pd(OAc)₂/PPh₃ or Pd(OAc)₂/XantPhos | 1-Iodoisoquinoline and various amines | Isoquinoline-1-carboxamides | 55-89% | mdpi.com |

| Pd catalyst | N-(4-(4-acetylphenyl)-2-methylbut-3-yn-2-yl)-N-benzyl-2-iodobenzamide and phenylboronic acid | 4-Methylene-3,4-dihydroisoquinolin-1(2H)-ones | Good to high | beilstein-journals.org |

Table 1: Examples of Palladium-Catalyzed Reactions in Isoquinoline Synthesis

Copper-Catalyzed Cyclization and Coupling Methodologies

Copper-catalyzed reactions provide efficient and often environmentally friendly pathways to isoquinoline scaffolds. rsc.orgnih.gov These methods are particularly useful for intramolecular cyclization reactions.

A notable example is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. rsc.orgnih.gov This approach allows for the selective synthesis of isoquinolines or isoquinoline N-oxides by choosing whether to protect the hydroxyl group of the oxime. The reaction proceeds under mild conditions without the need for organic solvents, additives, or ligands, showcasing its green chemistry credentials. rsc.orgnih.gov This method has been applied to the total synthesis of the drug moxaverine. nih.gov

Copper is also used in tandem with palladium in some synthetic routes. As mentioned previously, after a palladium-catalyzed coupling of a terminal acetylene, a copper-catalyzed cyclization of the intermediate iminoalkyne can be employed to form the isoquinoline ring. organic-chemistry.orgacs.org This dual catalytic system is effective for a range of substrates, including aryl-, vinylic-, and alkyl-substituted acetylenes. acs.org

Furthermore, a copper(I)-catalyzed three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (CH₃CN) can produce densely functionalized isoquinolines through a tandem N-atom transfer and [3+2+1] cyclization. organic-chemistry.org

| Catalyst | Reactants | Product Type | Key Features | Reference |

| Cu(I) | (E)-2-alkynylaryl oxime derivatives | Isoquinolines and Isoquinoline N-oxides | Reaction in water, no organic solvent, selective N-O/O-H cleavage | rsc.orgnih.gov |

| Copper | Iminoalkynes (from Pd-catalyzed coupling) | Isoquinolines | Cyclization of aryl, alkenyl, and alkyl-substituted acetylenes | organic-chemistry.orgacs.org |

| Cu(I) | 2-Bromoaryl ketones, terminal alkynes, CH₃CN | Densely functionalized isoquinolines | Three-component [3+2+1] cyclization, N atom transfer | organic-chemistry.org |

Table 2: Copper-Catalyzed Methodologies for Isoquinoline Synthesis

Other Transition Metal-Catalyzed Methods for Isoquinoline Scaffolds

Besides palladium and copper, other transition metals like rhodium and ruthenium are also pivotal in the synthesis of isoquinolines and their derivatives. organic-chemistry.orgmdpi.com These metals often catalyze C-H activation and annulation reactions.

Rhodium(III)-catalyzed C-H activation of in situ generated oximes from the condensation of aryl ketones and hydroxylamine, followed by cyclization with an internal alkyne, provides a rapid one-pot synthesis of multisubstituted isoquinolines. organic-chemistry.org Rhodium catalysts have also been used in the annulation of primary benzylamines with α-diazo compounds to yield isoquinolines. organic-chemistry.org Additionally, Rh(III)-catalyzed oxidative annulation of aryl oximes with tertiary propargyl alcohols leads to the formation of various functionalized isoquinoline N-oxides. researchgate.net

Ruthenium(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides offers a route to isoquinolines without the need for an external oxidant, utilizing the free amine as a directing group. organic-chemistry.org A ruthenium-catalyzed C-H activation strategy was also a key step in a short and efficient total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline. researchgate.net This approach involved a methoxime-directed ruthenium-catalyzed allylation followed by a one-pot isomerization and electrocyclization. researchgate.net

Cobalt-catalyzed reactions have also been developed for isoquinoline synthesis, often involving C-H functionalization. mdpi.com

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

| Rhodium(III) | C-H activation/annulation | Aryl ketones, hydroxylamine, internal alkyne | Multisubstituted isoquinolines | organic-chemistry.org |

| Ruthenium(II) | C-H functionalization/annulation | Primary benzylamines, sulfoxonium ylides | Isoquinolines | organic-chemistry.org |

| Ruthenium | C-H activation/alkenylation | 2,4-dimethoxyacetophenone derivative | 6,8-Dimethoxy-1,3-dimethylisoquinoline | researchgate.net |

| Rhodium(III) | Oxidative annulation | Aryl oximes, tertiary propargyl alcohols | Isoquinoline N-oxides | researchgate.net |

Table 3: Other Transition Metal-Catalyzed Isoquinoline Syntheses

Novel and Green Synthetic Routes for this compound and Analogues

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for constructing complex molecules like this compound. These novel routes often incorporate green chemistry principles, such as the use of microwave irradiation to accelerate reactions and reduce energy consumption.

Microwave-Assisted Cyclization Techniques

Microwave-assisted organic synthesis has become a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds. researchgate.netresearchgate.netcem.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. cem.com

In the context of isoquinoline synthesis, microwave heating has been employed in the final cyclization step of several synthetic routes. For example, a microwave-assisted 6π-azaelectrocyclization was the final step in the total synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline. researchgate.net This step was part of a sequence that began with phloroacetophenone and involved Stille-type allylation, isomerization, and methoximation. researchgate.net

Microwave irradiation has also been used in the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) sulfonamide derivatives. shd-pub.org.rs In this case, the cyclization of N-sulfonyl amides with paraformaldehyde was performed in a microwave reactor, achieving maximum conversion in 60 minutes. shd-pub.org.rs The Biginelli three-component condensation to form dihydropyrimidines is another example where microwave heating has drastically reduced reaction times and improved yields. cem.com

Stereoselective and Enantioselective Synthesis of 1,3-Dimethyltetrahydroisoquinolines

The development of stereoselective and enantioselective methods for the synthesis of 1,3-disubstituted tetrahydroisoquinolines is of great importance, as these structures are key components of many biologically active natural products, including naphthylisoquinoline alkaloids. researchgate.netunimelb.edu.au

One successful strategy for the synthesis of enantiopure cis-1,3-dimethyltetrahydroisoquinolines starts from a phenylglycinol-derived lactam. researchgate.net This approach uses the existing stereocenter to control the introduction of the C-1 and C-3 methyl groups. The C-3 methyl substituent is installed via stereoselective hydrogenation of an α-methylenamide. researchgate.net

Another highly diastereoselective method involves the addition of lithiated o-tolunitriles to sulfinimines. nih.gov This is followed by treatment with methyllithium, hydrolysis, and reduction to afford 1,3-disubstituted tetrahydroisoquinolines. This methodology allows for the synthesis of both cis- and trans-6,8-dimethoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. nih.gov

The stereocontrolled construction of the C-1 stereocenter can also be achieved through the diastereoselective reduction of corresponding dihydroisoquinolines, which are obtained via a Bischler-Napieralski synthesis. researchgate.net Alternatively, a regio- and stereoselective Pictet-Spengler reaction of arylisopropylamines with acetaldehyde can be employed. researchgate.net

| Method | Starting Material | Key Step | Product | Stereoselectivity | Reference |

| Lactam-based | Phenylglycinol-derived lactam | Stereoselective hydrogenation of α-methylenamide | Enantiopure cis-1,3-dimethyltetrahydroisoquinolines | High | researchgate.net |

| Sulfinimine-mediated | Lithiated o-tolunitriles and sulfinimines | Diastereoselective addition | cis- and trans-6,8-dimethoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | High | nih.gov |

| Bischler-Napieralski / Pictet-Spengler | Dihydroisoquinolines / Arylisopropylamines | Diastereoselective reduction / Regio- and stereoselective cyclization | 1,3-Disubstituted tetrahydroisoquinolines | Stereocontrolled | researchgate.net |

Table 4: Stereoselective Syntheses of 1,3-Dimethyltetrahydroisoquinolines

Multi-Component Reactions (MCRs) for Isoquinoline Diversity

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a single product. wikipedia.org This product incorporates the majority of the atoms from the starting materials, making MCRs an atom-economical and environmentally friendly synthetic strategy. tcichemicals.com For over 150 years, MCRs have been a cornerstone of organic synthesis, with the first documented example being the Strecker synthesis of α-amino acids in 1850. wikipedia.org Their ability to rapidly generate complex molecules from simple precursors has made them invaluable in medicinal chemistry and drug discovery for creating large libraries of compounds for biological screening. nih.govscielo.br

Several classical MCRs are widely employed for the synthesis of diverse heterocyclic scaffolds, which can be adapted for isoquinoline frameworks. Notable examples include:

Biginelli Reaction: This three-component reaction involves an aromatic aldehyde, a β-keto ester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. tcichemicals.com This reaction is one of the most frequently reported MCRs in scientific literature. scielo.br

Hantzsch Dihydropyridine Synthesis: Another three-component reaction that combines a β-keto ester, an aldehyde, and ammonia (B1221849) to form 1,4-dihydropyridine (B1200194) derivatives. tcichemicals.com

Passerini and Ugi Reactions: These are isocyanide-based MCRs. wikipedia.org The Passerini reaction is a three-component process involving an isocyanide, a carbonyl compound, and a carboxylic acid to yield α-acyloxyamides. nih.gov The Ugi reaction is a four-component reaction that adds an amine to the mix to synthesize α-amino carboxamides. wikipedia.orgnih.gov

These reactions exemplify the power of MCRs to build molecular complexity in a single step. By strategically choosing the starting components, chemists can create a wide diversity of heterocyclic structures, including the isoquinoline core and its derivatives, which are significant for their broad spectrum of biological activities. conicet.gov.ar The convergent nature of MCRs significantly shortens synthetic routes, thereby accelerating the discovery of novel and functionalized isoquinoline-based compounds. mdpi.com

Strategies for Functionalized this compound Derivatives

The functionalization of the isoquinoline scaffold is crucial for modulating its physicochemical properties and biological activity. Various strategies have been developed to synthesize derivatives with specific substituents.

One key approach involves the modification of isoquinoline-1,3(2H,4H)-dione structures. For instance, a series of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione have been synthesized. tandfonline.com The synthesis begins with the alkylation of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione with 1-chloro-2-bromoethane. The resulting intermediate, 2-(2-chloroethyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione, is then reacted with various arylpiperazines to yield the final functionalized products. tandfonline.com The reaction conditions can be optimized by changing the solvent or by conducting the reaction under solvent-free conditions to improve yields. tandfonline.com

Another innovative strategy is the use of cascade reactions to generate isoquinoline-1,3(2H,4H)-dione derivatives. A metal-free and solvent-free method has been developed involving a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes. rsc.org This process proceeds via an oxidative cross-coupling of the activated alkene with the aldehyde, followed by a radical addition to the aromatic ring, affording the desired isoquinoline derivatives in good yields under mild conditions. rsc.org

| Strategy | Starting Materials | Key Steps | Products |

| N-Arylpiperazine Substitution | 4,4-dimethylisoquinoline-1,3(2H,4H)-dione, 1-chloro-2-bromoethane, Arylpiperazines | 1. Alkylation with 1-chloro-2-bromoethane. 2. Substitution reaction with arylpiperazine. | N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione tandfonline.com |

| Cascade Radical Reaction | N-alkyl-N-methacryloylbenzamide, Aryl aldehydes | Oxidative cross-coupling followed by radical addition to the aromatic ring. | Functionalized isoquinoline-1,3(2H,4H)-dione derivatives rsc.org |

Radical Addition and Tandem Cyclization Strategies

Radical addition and tandem cyclization reactions represent a powerful tool for constructing complex heterocyclic systems like isoquinolines. These methods often proceed under mild conditions and exhibit high efficiency. Free-radical addition followed by tandem cyclization has been effectively used to build the isoquinoline-1,3-dione skeleton. thieme-connect.com

One approach involves the oxidative radical cyclization of N-arylacrylamides. beilstein-journals.org In these reactions, a radical is generated, which then adds to the alkene of the N-arylacrylamide. This is followed by an intramolecular cyclization to form the heterocyclic ring system. The involvement of radical intermediates is often confirmed by experiments showing that radical scavengers like TEMPO inhibit the reaction. beilstein-journals.org

Tandem radical reactions can also be initiated by visible light, offering a green and efficient synthetic route. For example, a visible-light-induced tandem radical addition–cyclization of 2-aryl phenyl isocyanides has been developed to produce 6-substituted phenanthridines. rsc.org This method utilizes a heterogeneous photocatalyst that can be easily separated and recycled. rsc.org Similarly, copper-catalyzed tandem amino radical cyclization provides a convenient, one-pot process for synthesizing complex fused heterocyclic systems like indolo-[2,1-a]isoquinolines, where both a C-C and a C-N bond are formed simultaneously under mild conditions. rsc.org These strategies highlight the utility of radical chemistry in the synthesis of diverse and functionalized isoquinoline-related structures.

Total Synthesis of Specific this compound Natural Product Analogs

The total synthesis of natural products and their analogs is a significant area of organic chemistry that drives the development of new synthetic methodologies. The synthesis of substituted this compound derivatives, which are found in nature, provides a platform for testing and refining these novel strategies.

6,8-Dimethoxy-1,3-dimethylisoquinoline Synthesis

The natural product 6,8-dimethoxy-1,3-dimethylisoquinoline has been the target of several synthetic efforts, leading to the development of efficient and innovative routes.

One successful approach is a 6π-azaelectrocyclization strategy. researchgate.netconicet.gov.ar This synthesis commences with phloroacetophenone. The key steps include selective di-O-methylation, triflation of the remaining phenolic group, a Stille-type allylation, isomerization of the allyl group to a propenyl group, and methoximation of the carbonyl group. The final step is a microwave-assisted 6π-azaelectrocyclization that completes the formation of the isoquinoline ring system. researchgate.netconicet.gov.ar

Methoximation: The starting ketone is converted to its methoxime, a reaction promoted by cerium(III) chloride heptahydrate (CeCl₃·7H₂O). researchgate.net

C-H Activation/Alkenylation: A methoxime-directed, ruthenium-catalyzed allylation is performed. researchgate.net

Isomerization and Cyclization: A one-pot sequence involving a ruthenium-catalyzed isomerization of the allyl group to a propenyl group, followed by a microwave-assisted 6π-azaelectrocyclization, yields the final product. researchgate.net

This C-H activation approach is notable for its efficiency and for simplifying the synthetic process required to build the target molecule. researchgate.netmolaid.com

| Synthetic Strategy | Starting Material | Key Reagents/Catalysts | Key Transformations | Overall Yield |

| 6π-Azaelectrocyclization | Phloroacetophenone | Stille coupling reagents, Microwave irradiation | Selective methylation, Triflation, Stille allylation, Isomerization, Methoximation, 6π-Azaelectrocyclization researchgate.netconicet.gov.ar | Not specified in abstracts |

| C-H Activation/Alkenylation | 2,4-Dimethoxyacetophenone | CeCl₃·7H₂O, Ruthenium catalyst, Microwave irradiation | Methoximation, Ru-catalyzed C-H allylation, One-pot isomerization/6π-azaelectrocyclization researchgate.net | 27.3% researchgate.net |

Reaction Mechanisms in 1,3 Dimethylisoquinoline Chemistry

Mechanistic Investigations of Cyclization Reactions

Cyclization reactions are foundational to the construction of the isoquinoline (B145761) core. These intramolecular processes can proceed through various intermediates, including electrophilic, radical, and ionic species, each with distinct mechanistic features.

Attack of the Electrophile : The π-electron system of the aromatic ring attacks a generated electrophilic center on the side chain. This is the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com

Re-aromatization : A proton is subsequently lost from the carbon atom that formed the new bond, restoring the stable aromatic system in the newly formed heterocyclic ring. masterorganicchemistry.com

In the context of isoquinoline synthesis, classic reactions like the Bischler-Napieralski and Pictet-Spengler reactions are prime examples of intramolecular SEAr. For instance, the Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide, where the electron-rich benzene (B151609) ring attacks an electrophilic nitrilium ion (or a related species) to form the dihydroisoquinoline core, which can then be oxidized to the corresponding isoquinoline. wikipedia.orgnrochemistry.com The efficiency of this electrophilic attack is significantly enhanced by the presence of electron-donating groups on the aromatic ring. nrochemistry.com

The Bischler-Napieralski reaction, a key method for synthesizing 3,4-dihydroisoquinolines that can be aromatized to isoquinolines, is characterized by its reliance on strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.org Mechanistic studies have revealed two primary pathways for this reaction, with the prevailing mechanism often dependent on the specific reaction conditions. wikipedia.orgnrochemistry.com

Path A: Dichlorophosphoryl Imine-Ester Intermediate : One proposed mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate. In this pathway, the amide oxygen of the starting β-arylethylamide is activated by the dehydrating agent (e.g., POCl₃). The subsequent intramolecular electrophilic attack by the aromatic ring leads to cyclization. The final steps involve the elimination of the phosphoryl group and a proton to form the dihydroisoquinoline product. wikipedia.orgnrochemistry.com

Path B: Nitrilium Ion Intermediate : An alternative and widely accepted mechanism proceeds through a highly electrophilic nitrilium ion intermediate. wikipedia.orgslideshare.net This pathway begins with the dehydration of the amide, promoted by reagents like PCl₅ or POCl₃, to form the nitrilium salt. organic-chemistry.orgscribd.com This intermediate then undergoes intramolecular electrophilic aromatic substitution, where the aromatic ring attacks the electrophilic carbon of the nitrilium ion to close the ring. scribd.com Evidence for the nitrilium ion intermediate includes the formation of styrenes as a side-product via a retro-Ritter reaction, which represents a fragmentation of this intermediate. organic-chemistry.org

Detailed studies have demonstrated that stable imidoyl salts can be isolated at room temperature, which upon gentle heating, form nitrilium salts that subsequently cyclize to dihydroisoquinolines. organic-chemistry.org

Table 3.1: Key Intermediates in the Bischler-Napieralski Reaction

| Intermediate Type | Description | Precursor | Key Features |

|---|---|---|---|

| Dichlorophosphoryl Imine-Ester | An activated amide species where the oxygen is bound to a phosphoryl group. | β-Arylethylamide + POCl₃ | Cyclization occurs before elimination of the oxygen-containing group. wikipedia.org |

While ionic pathways are more traditional, radical-mediated reactions have emerged as a powerful strategy for the synthesis of complex heterocyclic structures, including isoquinoline derivatives. These reactions typically involve the generation of highly reactive radical species that can initiate cyclization cascades. numberanalytics.comnumberanalytics.com

The generation of radicals is often achieved using radical initiators like azo compounds (e.g., AIBN) or peroxides, or through modern methods such as photoredox catalysis which uses light to generate radicals via single-electron transfer. numberanalytics.com Radical reactions proceed through three main stages: initiation, propagation, and termination. numberanalytics.com

A notable application in related synthesis involves visible light-mediated photoredox catalysis to generate amidyl radical intermediates from N-alkylbenzamides. These radicals can undergo a 5-exo-trig cyclization and intramolecular radical addition with unactivated olefins to construct complex skeletons like benzoindolizidine. rsc.org Furthermore, mechanistic studies have shown that in some isoquinoline syntheses, 3,4-dihydroisoquinolines can be formed as byproducts through a radical-mediated cyclization process. The yield of these byproducts is significantly reduced in the presence of radical inhibitors, supporting the involvement of a radical pathway.

Carbocations are positively charged intermediates that are central to many organic reactions, including rearrangements and electrophilic substitutions. slideshare.net In the context of isoquinoline synthesis, carbocationic intermediates are pivotal. The arenium ion formed during electrophilic aromatic substitution is a key example. wikipedia.org

In some instances of the Bischler-Napieralski reaction, the attack of the aromatic ring on the nitrilium salt can occur at the ipso-carbon (the carbon already bearing the side chain). This leads to the formation of a spirocyclic carbocation intermediate. This intermediate can then undergo rearrangement to afford regioisomeric products, which complicates the synthetic outcome but also highlights the role of carbocationic species in directing reaction pathways. scribd.com Such rearrangements, where an initially formed carbocation rearranges to a more stable one (e.g., a 1,2-shift), are a well-documented phenomenon in carbocation chemistry. msu.edu

Carbanions, which are trivalent carbon species bearing a formal negative charge, act as potent nucleophiles. slideshare.net Their formation is typically achieved by deprotonation using a strong base. While less common as the primary cyclizing species in classic isoquinoline syntheses, they are crucial in transformations of the isoquinoline ring, such as in functionalization reactions where a proton is abstracted to create a nucleophilic center for subsequent alkylation or addition reactions.

Detailed Reaction Pathways of Catalytic Processes

Catalysis offers efficient and selective methods for synthesizing complex molecules like 1,3-dimethylisoquinoline. Transition-metal catalysis, in particular, has enabled novel reaction pathways that are otherwise inaccessible.

C-H activation has become a transformative tool in organic synthesis, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds. mt.combeilstein-journals.org This strategy can significantly shorten synthetic routes by avoiding the need for pre-functionalized starting materials. libretexts.org The general mechanism often involves the cleavage of a C-H bond by a transition metal catalyst to form a carbon-metal bond, which then undergoes further reaction. mt.com

A notable application of this strategy is the total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline (B11888200). researchgate.net This approach utilizes a ruthenium-catalyzed C-H activation/alkenylation. The key steps of this synthetic route are:

Methoximation : The synthesis begins with the CeCl₃·7H₂O-promoted methoximation of 2,4-dimethoxyacetophenone. The resulting methoxime serves as a directing group for the subsequent C-H activation step. researchgate.net

Directed C-H Allylation : A methoxime-directed ruthenium-catalyzed allylation is then performed. The methoxime group directs the ruthenium catalyst to activate a specific C-H bond on the aromatic ring, leading to its allylation. researchgate.net

Isomerization and Cyclization : The final stage involves a one-pot, ruthenium-catalyzed isomerization of the allyl group to a propenyl group, followed by a microwave-assisted 6π-azaelectrocyclization to construct the isoquinoline ring system, completing the synthesis. researchgate.net

Several mechanistic pathways for C-H activation are known, including oxidative addition, σ-bond metathesis, and electrophilic substitution, with the specific pathway depending on the metal catalyst and substrate. mt.comnih.gov

Table 3.2: Summary of Mechanistic Intermediates in this compound Chemistry

| Section | Reaction Type | Key Intermediate(s) | Mechanistic Significance |

|---|---|---|---|

| 3.1.1 | Electrophilic Aromatic Substitution | Arenium Ion (Wheland Intermediate) | Formation disrupts aromaticity; resonance-stabilized carbocation. wikipedia.org |

| 3.1.2 | Bischler-Napieralski | Nitrilium Ion / Imine-Ester | Highly electrophilic species that undergo intramolecular cyclization. wikipedia.orgorganic-chemistry.org |

| 3.1.3 | Radical Cyclization | Amidyl Radical | Enables cyclization through single-electron transfer pathways. rsc.org |

| 3.1.4 | Ionic Transformations | Spirocyclic Carbocation | Can lead to rearrangements and formation of regioisomeric products. scribd.com |

Metal-Ligand Interactions in Catalytic Cyclizations

Transition metals, with their variable oxidation states and ability to coordinate with organic molecules, are at the heart of these cyclization reactions. numberanalytics.comaithor.com They serve as a template, bringing the reacting components into close proximity and lowering the activation energy of the reaction. The choice of metal is crucial; early transition metals, known for their oxophilicity, and late transition metals each offer distinct reactivity patterns. nih.gov For instance, metals like palladium, copper, and ruthenium have been extensively employed in the synthesis of isoquinoline derivatives. researchgate.netresearchgate.net

The ligands, molecules that bind to the central metal atom, are not mere spectators. They play a pivotal role in modulating the catalyst's properties. aithor.com Ligands can influence the catalyst's reactivity and selectivity through both electronic and steric effects. Electron-donating or electron-withdrawing ligands can alter the electron density at the metal center, making it more or less reactive towards the substrate. The steric bulk of a ligand can control the access of substrates to the metal center, thereby influencing regioselectivity and stereoselectivity.

A notable example is the palladium-catalyzed synthesis of 4-(1-alkenyl)-3-arylisoquinolines. researchgate.net In this process, the introduction of an ortho-methoxy group on the benzaldimine starting material promotes the cyclization and stabilizes the palladium(II) intermediate, leading to improved yields of the isoquinoline product. researchgate.net This stabilization is a direct consequence of the electronic interaction between the methoxy (B1213986) group and the metal center.

In copper-catalyzed cyclizations for isoquinoline synthesis, the choice of the copper salt can significantly impact the reaction yield. Studies have shown that CuI is often a superior catalyst compared to CuBr, CuCl, CuBr₂, and Cu(OAc)₂ in certain reaction systems for synthesizing 1-methyl-3-phenylisoquinoline. nih.gov Interestingly, some highly efficient copper-catalyzed methods for isoquinoline synthesis proceed without the need for external ligands, with water acting as the solvent. nih.gov

Ruthenium-catalyzed reactions also highlight the importance of the catalytic system. A concise total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline utilizes a methoxime-directed ruthenium-catalyzed allylation. researchgate.net This is followed by a one-pot, ruthenium-catalyzed isomerization and a microwave-assisted electrocyclization to complete the synthesis. researchgate.net The directing group's interaction with the ruthenium catalyst is key to the initial C-H activation and subsequent bond formation.

The concept of metal-ligand cooperation extends to controlling reaction pathways. Different ligands can steer a reaction towards different products from the same starting material. beilstein-journals.org For instance, in gold catalysis, modulating the electronic and steric properties of phosphine (B1218219) ligands can control the regioselectivity of intramolecular hydroarylation of alkynes. beilstein-journals.org An electron-deficient phosphite (B83602) ligand can promote ortho-cyclization, while an electron-rich ligand can favor para-cyclization through π-π interactions. beilstein-journals.org

Furthermore, the interaction between ligands and substrates through noncovalent forces like hydrogen bonding and π-stacking has emerged as a powerful strategy in asymmetric catalysis. mdpi.com These interactions can help in creating a well-organized transition state, leading to high levels of stereocontrol.

The table below summarizes the effect of different metal-ligand systems on the synthesis of isoquinoline derivatives, providing a glimpse into the detailed research findings in this area.

| Metal | Ligand/Additive | Substrate Type | Product Type | Key Observation | Reference |

| Copper (CuI) | None (in water) | (E)-2-alkynylaryl oxime derivatives | 1-methyl-3-phenylisoquinoline | High efficiency and yield without organic solvents or external ligands. | nih.gov |

| Palladium (Pd(II)) | o-methoxy on benzaldimine | 2-(1-alkynyl)benzaldimines | 4-(1-alkenyl)-3-arylisoquinolines | The o-methoxy group promotes cyclization and stabilizes the Pd(II) intermediate, improving yields. | researchgate.net |

| Ruthenium | Methoxime directing group | 2,4-dimethoxyacetophenone | 6,8-dimethoxy-1,3-dimethylisoquinoline | Methoxime-directed C-H activation is a key step in the synthesis. | researchgate.net |

| Gold | Phosphine Ligands | Alkynes | Indolo[3,2-c]coumarins / Benzofuro[3,2-c]quinolinones | Ligand electronics (electron-rich vs. electron-deficient) control the regioselectivity of cyclization. | beilstein-journals.org |

| Palladium | Chiral Ligands (e.g., (R)-Binap) | Alkyne-tethered nucleophiles and aryl iodides | Axially chiral 3,4-disubstituted isoquinolines | The choice of chiral ligand significantly impacts enantioselectivity and reactivity. | acs.org |

These examples underscore the intricate dance between the metal and its surrounding ligands in orchestrating the catalytic cyclization to form this compound and its derivatives. The rational design of metal-ligand complexes, based on a deep understanding of their interactions, continues to be a driving force in the development of novel and efficient synthetic methodologies.

Derivatization and Functionalization Strategies of 1,3 Dimethylisoquinoline Scaffold

Introduction of Substituents at Key Positions (C-1, C-3, C-4, Nitrogen Atom)

The reactivity of the isoquinoline (B145761) ring allows for the introduction of substituents at several key positions. The C-1 and C-3 positions, being adjacent to the nitrogen atom, exhibit unique reactivity, while the C-4 position and the nitrogen atom itself are also common sites for modification.

C-1 and C-3 Positions: The methyl groups at the C-1 and C-3 positions are primary sites for functionalization. Synthetic strategies like the Pictet-Grams or Bischler-Napieralski approaches can be employed to generate isoquinoline derivatives that are pre-functionalized at these positions. researchgate.net For instance, the Bischler-Napieralski approach can yield isoquinoline derivatives with a reactive ester function at the C-3 position. researchgate.net Furthermore, derivatives such as 1,3-dibromomethylisoquinoline have been shown to be effective intermediates for synthesizing more complex molecules, highlighting the importance of functionalizing the methyl groups at C-1 and C-3. researchgate.net

C-4 Position: Direct functionalization at the C-4 position of the isoquinoline nucleus is also achievable. A method for the C-4 alkylation of isoquinolines has been described using benzoic acid with vinyl ketones serving as the electrophile. researchgate.net The resulting products contain a carbonyl group, which acts as a versatile synthetic handle for further chemical transformations into esters, amines, or simple alkyl groups. researchgate.net

Nitrogen Atom: The nitrogen atom in the isoquinoline ring can be readily quaternized to form isoquinolinium salts. This modification alters the electronic properties of the ring system, often activating it for subsequent reactions.

The table below summarizes strategies for introducing substituents at these key positions.

| Position | Strategy | Reagents/Reaction Type | Resulting Functional Group |

| C-1 | Functionalization via synthesis | Pictet-Grams approach | C1-functionalizable derivatives researchgate.net |

| C-3 | Functionalization via synthesis | Bischler-Napieralski approach | Ester function researchgate.net |

| C-4 | C-H Alkylation | Benzoic acid, vinyl ketones | Alkyl group with a carbonyl handle researchgate.net |

| Nitrogen | Quaternization | Alkyl halides | Isoquinolinium salt |

Functional Group Interconversions on 1,3-Dimethylisoquinoline Derivatives

Once initial functionalization is achieved, functional group interconversions (FGIs) are employed to convert one functional group into another, expanding the molecular diversity of this compound derivatives. These standard organic transformations can be applied to substituents attached to the isoquinoline core.

For example, a carbonyl group introduced at the C-4 position can be reduced to a hydroxyl group using reducing agents like sodium borohydride. This hydroxyl group can then be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. vanderbilt.edu Another example involves the conversion of an ester group, potentially introduced at C-3, into an amide by reaction with an amine, or reduced to an alcohol using a strong reducing agent like lithium aluminum hydride. vanderbilt.edu Direct nucleophilic addition of alkyllithiums can introduce alkyl groups that can be further transformed into esters and thiolesters. researchgate.net

Common functional group interconversions applicable to this compound derivatives are outlined in the table below.

| Initial Functional Group | Target Functional Group | Typical Reagents |

| Ester | Carboxylic Acid | Acid/Base Hydrolysis |

| Ester | Alcohol (Primary) | LiAlH₄, DIBAL-H |

| Carbonyl (Ketone) | Alcohol (Secondary) | NaBH₄, LiAlH₄ |

| Alcohol | Halide | SOCl₂, PBr₃ |

| Halide | Nitrile | NaCN, KCN |

| Nitrile | Amine (Primary) | H₂, Pd/C; LiAlH₄ |

| Nitrile | Aldehyde | DIBAL-H vanderbilt.edu |

Regioselective Functionalization Techniques

Achieving regioselectivity—the control of reaction at a specific position over other possible positions—is a central challenge in the functionalization of heterocyclic scaffolds. For isoquinolines, transition-metal-catalyzed C-H activation has emerged as a powerful and efficient strategy for the site-selective introduction of functional groups. mdpi.com

This approach often involves the use of a directing group to guide a metal catalyst to a specific C-H bond. The catalyst then cleaves the C-H bond, creating a metal-carbon bond that can react with various electrophiles. For instance, palladium-catalyzed reactions have been used for the C-H activation and subsequent annulation of related scaffolds to build more complex heterocyclic systems. mdpi.com

In the context of quinolines, which share structural similarities, N-oxides are frequently used as directing groups to facilitate regioselective functionalization at the C2 position (equivalent to C1 in isoquinoline). mdpi.com Copper-catalyzed reactions have been shown to be effective for the C2-carbamoylation and C2-sulfoximination of quinoline (B57606) N-oxides. mdpi.com These principles can be extended to the this compound system, where the nitrogen atom or a pre-installed substituent could direct metal catalysts to achieve regioselective C-H functionalization at otherwise unreactive positions.

| Technique | Catalyst/System | Position Targeted | Key Feature |

| C-H Activation/Annulation | Palladium (II) catalyst mdpi.com | Varies based on substrate | Builds new rings onto the existing scaffold mdpi.com |

| Directed C-H Functionalization | Copper or Palladium catalysts mdpi.com | C-1 (via N-oxide) | Utilizes a directing group (e.g., N-oxide) for high regioselectivity mdpi.com |

Development of Novel Derivatization Reagents for Isoquinoline Analysis

The isoquinoline scaffold is not only a target for synthesis but also a component of derivatization reagents designed for the sensitive analysis of other molecules. These reagents are developed to react with specific analytes, attaching the isoquinoline tag, which can enhance detection in techniques like high-resolution mass spectrometry or HPLC.

One area of development is in reagents for the analysis of amines. Novel reagents with a 1,3-oxazinoquinoline-4-one (Oq) structure have been designed and synthesized. acs.org These reagents react with amine compounds, and the resulting derivatives can be analyzed by mass spectrometry, where the fragmentation pattern of the quinoline-containing tag can help differentiate between different types of amines. acs.org

Another strategy involves creating chiral derivatizing reagents to enable the separation of enantiomers. A quinoline-based chiral derivatizing reagent incorporating the amino acid L-proline has been synthesized. researchgate.net This reagent reacts with racemic compounds, such as β-blockers, to form diastereomers that can then be separated and quantified using standard reverse-phase HPLC. researchgate.net The development of such reagents is crucial for stereoselective analysis in pharmaceutical and biological studies.

The table below highlights examples of recently developed derivatization reagents based on related quinoline/isoquinoline structures.

| Reagent Name/Class | Target Analyte | Analytical Technique | Purpose |

| 1,3-Oxazinoquinoline-4-one (Oq) Reagents | Amines acs.org | High-Resolution Mass Spectrometry | Differentiation of amine types acs.org |

| Quinoline-L-proline Conjugate | Racemic β-blockers researchgate.net | RP-HPLC | Enantioseparation (chiral analysis) researchgate.net |

| 1-(9-Anthracenylmethyl)piperazine (MAP) | Isocyanates | HPLC/UV/Fluorescence | Sensitive and selective quantification |

Spectroscopic and Computational Characterization of 1,3 Dimethylisoquinoline Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. researchgate.netemerypharma.com For isoquinoline (B145761) derivatives like 1,3-dimethylisoquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive insights into the connectivity and spatial arrangement of atoms. researchgate.netscilit.combeilstein-journals.org

1D and 2D NMR Techniques for Isoquinoline Derivatives

One-dimensional NMR, including ¹H and ¹³C NMR, offers primary information about the chemical environment of hydrogen and carbon atoms, respectively. researchgate.netemerypharma.com In the case of this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons and the two methyl groups. rsc.org The chemical shifts of these protons are influenced by the electronic effects of the nitrogen atom and the aromatic ring system. rsc.orgacs.org Similarly, the ¹³C NMR spectrum provides characteristic signals for each carbon atom in the molecule, including the two methyl carbons and the carbons of the isoquinoline core. rsc.orgacs.org

To overcome the limitations of 1D NMR, especially in complex molecules where signal overlap can occur, 2D NMR techniques are employed. researchgate.netnih.gov Experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are instrumental in establishing proton-proton coupling networks, thereby identifying adjacent protons within the molecule. emerypharma.comnih.gov For this compound, COSY would confirm the coupling between the aromatic protons on the benzene (B151609) ring.

Heteronuclear 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for correlating proton and carbon signals. nih.gov HSQC identifies direct one-bond C-H correlations, allowing for the definitive assignment of protonated carbons. nih.gov HMBC, on the other hand, reveals longer-range correlations (typically 2-3 bonds), which is invaluable for identifying quaternary carbons and piecing together the complete molecular skeleton. nih.gov For instance, HMBC correlations would be observed between the methyl protons and the C1 and C3 carbons of the isoquinoline ring, confirming their positions.

A representative compilation of ¹H and ¹³C NMR data for this compound is presented in the table below. rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1-CH₃ | 2.92 (s, 3H) | 24.2 |

| 3-CH₃ | 2.64 (s, 3H) | 22.2 |

| H-4 | 7.30 (s, 1H) | 117.1 |

| H-5 | 8.02 (d, J = 8.4 Hz, 1H) | 125.4 |

| H-6 | 7.47 (t, J = 7.6 Hz, 1H) | 126.5 |

| H-7 | 7.58 (t, J = 7.4 Hz, 1H) | 125.9 |

| H-8 | 7.66 (d, J = 8.2 Hz, 1H) | 129.8 |

| C-1 | - | 157.9 |

| C-3 | - | 150.1 |

| C-4a | - | 125.5 |

| C-8a | - | 136.6 |

Note: Data obtained in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C. rsc.org s = singlet, d = doublet, t = triplet.

Stereochemical Analysis by NMR

While this compound itself is achiral, NMR spectroscopy is a powerful tool for the stereochemical analysis of its chiral derivatives. acs.orgrsc.org For diastereomeric compounds, differences in the chemical shifts and coupling constants of corresponding nuclei can be observed, allowing for their differentiation. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of nuclei. weebly.com By observing through-space correlations between protons, it is possible to determine the relative stereochemistry of substituents in cyclic systems. For example, in a substituted tetrahydroisoquinoline derivative, NOE correlations could distinguish between cis and trans isomers by showing which substituents are on the same side of the ring. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. scienceready.com.au For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight. scienceready.com.aunih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition. spectralworks.com

Tandem Mass Spectrometry (MS/MS) for Isoquinoline Alkaloids

Tandem mass spectrometry (MS/MS) is a particularly powerful technique for the structural elucidation of complex molecules like isoquinoline alkaloids. epa.govtandfonline.comdntb.gov.ua In an MS/MS experiment, a specific ion (often the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. epa.gov This process provides detailed structural information and can help to differentiate between isomers. scispace.comscielo.br The fragmentation pathways of isoquinoline alkaloids are often characteristic of their specific structural class, aiding in their identification within complex mixtures. epa.govscielo.br For instance, the fragmentation of benzylisoquinolines often involves cleavage at the benzylic C-C bond. epa.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule. libretexts.orglkouniv.ac.in

IR spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. scholarsresearchlibrary.com For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl groups, as well as C=C and C=N stretching vibrations of the isoquinoline core. beilstein-journals.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. lkouniv.ac.inbspublications.net The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. lkouniv.ac.in The wavelengths of maximum absorbance (λmax) are characteristic of the chromophore, the part of the molecule that absorbs light. msu.edu For conjugated systems like isoquinoline, the π → π* transitions are typically observed in the UV region. The UV spectrum of this compound would be expected to show absorptions characteristic of the isoquinoline chromophore. epa.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the atoms can be determined with high precision. wikipedia.org

Computational Chemistry and Theoretical Studies of this compound Systems

Computational chemistry provides a powerful lens for investigating the intricacies of molecular systems like this compound. Through the application of theoretical models and quantum chemical calculations, researchers can elucidate electronic structure, explore potential energy surfaces, and predict spectroscopic properties, offering insights that complement and guide experimental studies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for studying the electronic structure of molecules. scispace.comresearchgate.net This approach is grounded in the principle that the total energy of a system is a functional of its electron density. scispace.com DFT methods are instrumental in understanding the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties.

For isoquinoline derivatives, DFT calculations can provide valuable information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are critical in predicting how the molecule will interact with other chemical species. For instance, the analysis of electron density distribution can reveal the most likely sites for electrophilic or nucleophilic attack.

In the context of this compound, DFT calculations can be employed to understand the influence of the two methyl groups on the electronic properties of the isoquinoline core. These calculations can quantify changes in electron density at various positions in the ring system, offering insights into how these substituents modulate the molecule's reactivity compared to the parent isoquinoline. Theoretical studies on related systems, such as porphyrazine complexes, have demonstrated the utility of DFT in analyzing charge distribution and its impact on molecular properties. mdpi.com

Table 1: Representative Theoretical Data from DFT Calculations

| Calculated Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's electronic stability and reactivity. |

| Electron Density | The probability of finding an electron at a particular point. | Highlights electron-rich and electron-deficient regions, predicting sites for chemical reactions. |

| Mulliken Charges | A method for estimating partial atomic charges. | Provides insight into the electrostatic potential and intermolecular interactions. |

Potential Energy Surface Exploration for Isomerism and Conformation

The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. libretexts.org Exploring the PES allows for the identification of stable isomers, transition states, and the energy barriers that separate them. psu.edusydney.edu.au This exploration is crucial for understanding isomerization processes and conformational preferences. researchgate.net

For a molecule like this compound, theoretical exploration of the PES can reveal the relative stabilities of different isomers, should they exist. While this compound itself is a specific isomer, computational methods can be used to investigate other potential arrangements of the same atoms (its constitutional isomers) to determine their energetic feasibility. mdpi.com For example, studies on other molecular families have used computational protocols to identify the most stable isomers based on the minimum-energy principle. mdpi.com

More relevant to this compound itself is the study of its conformational landscape, particularly if flexible side chains were present. While the core isoquinoline ring is rigid, the rotational barriers of the methyl groups can be investigated. Understanding the PES provides a detailed map of the molecule's energetic landscape, which is essential for predicting its dynamic behavior and the likelihood of different chemical transformations. iastate.edu

Table 2: Key Features of a Potential Energy Surface

| Feature | Description | Relevance to this compound |

| Minima | Points on the PES corresponding to stable structures (isomers or conformers). | Represents the ground state geometry of this compound. |

| Saddle Points | Points on the PES representing transition states between minima. | Defines the energy barriers for any potential isomerization or conformational changes. |

| Reaction Pathways | The lowest energy path connecting reactants, transition states, and products. | Illustrates the most likely mechanism for any chemical transformation involving the molecule. |

Predicting Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties of molecules, providing a means to interpret and support experimental data. aspbs.comnih.gov These methods can simulate spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis).

The prediction of spectroscopic properties for molecules like this compound relies on calculating the molecular response to external electromagnetic fields. For instance, NMR chemical shifts and coupling constants can be calculated to aid in the assignment of experimental spectra. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Similarly, vibrational frequencies can be computed to predict the appearance of an IR spectrum. By analyzing the normal modes of vibration, specific absorption bands can be assigned to the stretching or bending of particular chemical bonds within the this compound molecule.

UV-Vis absorption spectra can also be predicted using time-dependent DFT (TD-DFT) or other excited-state methods. mdpi.comornl.gov These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. ornl.gov This can help in understanding the photophysical properties of the molecule. Recent studies have demonstrated the successful application of DFT and other quantum chemical methods to characterize new polymorphs and predict their spectroscopic behavior under different conditions. nih.gov

Table 3: Predicted Spectroscopic Data from Quantum Chemical Calculations

| Spectroscopic Technique | Predicted Parameters | Application for this compound |

| NMR Spectroscopy | Chemical Shifts (¹H, ¹³C), Coupling Constants | Aids in the structural elucidation and assignment of experimental NMR data. |

| IR Spectroscopy | Vibrational Frequencies, Intensities | Helps in identifying functional groups and understanding the vibrational modes of the molecule. |

| UV-Vis Spectroscopy | Excitation Energies, Oscillator Strengths | Predicts the wavelengths of maximum absorption and provides insight into the electronic transitions. |

Applications of 1,3 Dimethylisoquinoline and Its Derivatives in Organic Synthesis

Role as Chiral Ligands in Asymmetric Synthesis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. While C2-symmetric ligands have historically been dominant, there is a growing interest in nonsymmetrical ligands that can offer unique stereochemical control. nih.gov Derivatives of 1,3-dimethylisoquinoline have emerged as promising candidates for the development of novel chiral ligands. The isoquinoline (B145761) core provides a rigid scaffold, and functionalization, particularly at the C1 position, allows for the introduction of chiral auxiliaries and coordinating atoms.

Research has demonstrated the synthesis of C1-functionalizable this compound derivatives that can serve as precursors to new classes of chiral N,P- and N,O-ligands. researchgate.net These ligands are designed to coordinate with various transition metals, such as palladium and iridium, to form catalysts for asymmetric transformations. nih.govresearchgate.net The modular nature of their synthesis allows for fine-tuning of steric and electronic properties to optimize reactivity and enantioselectivity for specific reactions, such as allylic substitutions and hydrogenations. nih.gov For example, chiral amino phosphine (B1218219) ligands have been successfully used in Pd(0)-catalyzed allylic substitution reactions, achieving good yields and significant enantiomeric excesses. researchgate.net The development of such ligands from the this compound scaffold highlights its potential in expanding the toolbox for asymmetric synthesis.

Table 1: Examples of Asymmetric Reactions Utilizing Chiral Ligands This table is representative of reactions where isoquinoline-type chiral ligands are applied; specific performance data for this compound-derived ligands is an active area of research.

| Reaction Type | Metal Catalyst | Typical Ligand Class | Potential Outcome |

|---|---|---|---|

| Asymmetric Allylic Substitution | Palladium (Pd) | Chiral N,P-Ligands | High enantiomeric excess (ee) |

| Asymmetric Hydrogenation | Iridium (Ir), Rhodium (Rh) | Chiral P,N-Ligands (e.g., PHOX) | Excellent enantioselectivity for olefins |

| Asymmetric 1,4-Addition | Rhodium (Rh) | Chiral Diene Ligands | High yields and enantioselectivity |

Building Blocks for Complex Heterocyclic Systems

The this compound core is an excellent building block for the synthesis of more elaborate heterocyclic systems. sigmaaldrich.com Its inherent structure can be strategically modified through a variety of organic reactions to construct fused ring systems or to append other complex functionalities. The field of heterocyclic chemistry relies on such building blocks to access novel molecular architectures. rsc.org

One key strategy involves the functionalization of the isoquinoline ring, followed by cyclization reactions. For instance, this compound can be converted into isoquinoline-5,8-dione (B3342986) derivatives. These quinones are reactive intermediates that can undergo further reactions, such as nucleophilic additions, to create highly substituted and complex products. nih.gov In one study, 4-acetyl-1,3-dimethylisoquinoline-5,8-dione was reacted with diamines to produce novel dimeric structures, demonstrating how the simple scaffold can be elaborated into larger, multifunctional molecules. nih.gov

Furthermore, the use of 1,3-diketones, which share a related dicarbonyl motif, as precursors in multi-component reactions to build various heterocycles is a well-established field. nih.govresearchgate.net Methodologies developed for these systems can often be adapted for isoquinoline derivatives, expanding the synthetic possibilities. The versatility of the this compound scaffold allows it to be a reliable starting point for constructing a wide range of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. beilstein-journals.org

Precursors for Natural Product Synthesis

The total synthesis of natural products is a powerful driver of innovation in organic chemistry, and the this compound skeleton is found within or serves as a key precursor to certain natural alkaloids. rsc.org A notable example is the natural product 6,8-dimethoxy-1,3-dimethylisoquinoline (B11888200), an alkaloid that is also a structural fragment of more complex biologically active molecules. rsc.orgresearchgate.net

Table 2: Key Synthetic Steps for 6,8-Dimethoxy-1,3-dimethylisoquinoline

| Step | Starting Material | Key Reagents/Catalysts | Transformation | Reference |

|---|---|---|---|---|

| 1 | 2,4-Dimethoxyacetophenone | MeONH₂·HCl, CeCl₃·7H₂O | Methoximation of the ketone | researchgate.net |

| 2 | Resulting Methoxime | Allyl methyl carbonate, [Ru(p-cymene)Cl₂]₂ | Methoxime-directed C-H allylation | researchgate.net |

| 3 | Allylated Intermediate | [Ru(p-cymene)Cl₂]₂, Microwave (MW) | One-pot isomerization and 6π-azaelectrocyclization | researchgate.netresearchgate.net |

The development of such synthetic routes is not only important for providing access to the natural products themselves but also for enabling the synthesis of analogues for further biological evaluation. nih.gov

Scaffold Diversification in Chemical Library Synthesis

In modern drug discovery and materials science, the generation of chemical libraries based on a central "privileged scaffold" is a powerful strategy for identifying new lead compounds. nih.govunits.it The this compound core represents such a scaffold, offering multiple points for diversification to create a large and structurally diverse collection of related molecules. bham.ac.uk The goal of library synthesis is to explore chemical space efficiently by systematically modifying a core structure. enamine.netbalajipharmacy.ac.in

A diversity-oriented synthesis approach can be applied to the this compound framework. bham.ac.uk Key positions for modification include the C4, C5, C6, C7, and C8 positions of the ring, as well as the nitrogen atom. For example, various substituents can be introduced onto the aromatic ring of the isoquinoline system using transition metal-catalyzed cross-coupling reactions. rsc.org A library of this compound derivatives with different groups at the C6 position (e.g., phenyl, bromo, fluoro) has been synthesized, demonstrating the feasibility of this approach. rsc.org

The process typically involves parallel synthesis techniques where a common intermediate is reacted with a diverse set of building blocks. enamine.net By combining different starting materials and reaction sequences, a vast number of unique compounds can be generated from the single this compound scaffold. nih.gov This strategy accelerates the discovery of molecules with desired properties by providing a wide range of compounds for high-throughput screening. rsc.org

Table 3: Potential Diversification Points on the this compound Scaffold